N'-hydroxy-4-methoxyoxane-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-4-methoxyoxane-4-carboximidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, (4-methoxytetrahydro-2H-pyran-4-yl) (nitroso)methanamine . This compound is characterized by its unique structure, which includes a methoxy group and a nitroso group attached to a tetrahydropyran ring.
Vorbereitungsmethoden
The synthesis of N’-hydroxy-4-methoxyoxane-4-carboximidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methoxytetrahydropyran with nitrosating agents to introduce the nitroso group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N’-hydroxy-4-methoxyoxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-4-methoxyoxane-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-4-methoxyoxane-4-carboximidamide can be compared with similar compounds, such as:
N’-hydroxy-4-methoxyoxane-4-carboxamide: Similar structure but with an amide group instead of a nitroso group.
4-methoxytetrahydropyran-4-carboximidamide: Lacks the nitroso group.
N’-hydroxy-4-methoxyoxane-4-carboxylate: Contains a carboxylate group instead of a carboximidamide group.
The uniqueness of N’-hydroxy-4-methoxyoxane-4-carboximidamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C7H14N2O3 |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
N'-hydroxy-4-methoxyoxane-4-carboximidamide |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9) |
InChI-Schlüssel |
LPRSOJGZWWRSQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCOCC1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.